molecular formula C30H50O6 B129900 Gymnemagenin CAS No. 22467-07-8

Gymnemagenin

Cat. No. B129900
CAS RN: 22467-07-8
M. Wt: 506.7 g/mol
InChI Key: VKJLHZZPVLQJKG-ABHKXHSUSA-N
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Description

Gymnemagenin is the aglycone core of gymnemic acids, triterpenoid sweetness inhibitors derived from Gymnema sylvestre . It is used as a biomarker for the quantification of gymnemic acids in medicinal plant extracts .


Synthesis Analysis

To elucidate the structure of gymnemagenin and to obtain material for antiviral structure-activity studies, an isolation procedure was developed for securing substantial quantities of this aglycone directly from the leaves of G. sylvestre .


Molecular Structure Analysis

Gymnemagenin has a molecular formula of C30H50O6 . The central structure of gymnemagenin is the aglycone of gymnemic acid .


Chemical Reactions Analysis

Various derivatization methods like spraying with anisaldehyde–sulphuric acid, vanillin–sulfuric acid and modified vanillin–sulfuric acid reagents were examined. Modified vanillin–sulfuric acid reagent gave good and reproducible results with chromophore stability of >20 min after heating at 110°C .


Physical And Chemical Properties Analysis

Gymnemagenin is a crystalline solid with a molecular weight of 506.71 . It has a density of 1.2±0.1 g/cm3, a boiling point of 634.5±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.2 mmHg at 25°C .

Scientific Research Applications

  • Endophytic Fungus Producing Gymnemagenin : A study by Parthasarathy & Sathiyabama (2014) identified an endophytic fungus in the leaves of G. sylvestre that produces gymnemagenin. This discovery could have implications for biotechnological applications in pharmaceutical industries, particularly for antidiabetic drugs (Parthasarathy & Sathiyabama, 2014).

  • Effect on Type 2 Diabetes Mellitus : Research by DasNandy et al. (2022) explored gymnemagenin's role in lipid metabolism, indicating its potential as an anti-obesity and anti-diabetic phytocompound. This study utilized both in vitro and computational approaches to assess the impact of gymnemagenin on genes related to lipid metabolism (DasNandy et al., 2022).

  • In Silico Analysis for Diabetes Treatment : Rathore et al. (2016) conducted an in silico study to predict the drug-likeness of gymnemagenin against proteins involved in carbohydrate metabolism. This research positions gymnemagenin as a potential candidate for developing new anti-diabetic drugs (Rathore et al., 2016).

  • In Vitro Metabolic Stability and Permeability : Bera et al. (2016) investigated the in vitro metabolic stability and permeability of gymnemagenin. This study provides insights into its pharmacokinetic properties and potential therapeutic applications (Bera et al., 2016).

  • Extraction and Quantification from Callus Cultures : A study by Kanetkar et al. (2006) focused on extracting and quantifying gymnemagenin from callus cultures of G. sylvestre. This research is significant for understanding the production and processing of gymnemagenin in plant tissue cultures (Kanetkar et al., 2006).

  • Metabolic Differentiation and Quantification in Fermented Products : Khan et al. (2020) examined the conversion of gymnemic acid to gymnemagenin in fermented G. sylvestre leaf extracts. This study highlights the potential of using fermented plant extracts in nutraceutical applications for metabolic disorders (Khan et al., 2020).

  • Extraction Efficacy, Stability, and Seasonal Variation : Manika et al. (2013) conducted a comprehensive study on the extraction efficacy, stability, and seasonal variation of gymnemagenin in G. sylvestre. This research is crucial for standardizing extraction methods and understanding the optimal harvesting time for maximum yield (Manika et al., 2013).

Safety And Hazards

Gymnemagenin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Gymnemagenin has shown potential in promoting lipid metabolism, which could be beneficial in the treatment of type 2 diabetes mellitus . Biotechnological approaches, such as the establishment of cell and organ cultures from G. sylvestre, could help meet the demand for gymnemagenin production .

properties

IUPAC Name

(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3/t18-,19+,20+,21-,22-,23-,24-,26-,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJLHZZPVLQJKG-ABHKXHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gymnemagenin

CAS RN

22467-07-8
Record name Gymnemagenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022467078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GYMNEMAGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U396WHT2FZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In Justus Liebigs Annalen der Chemie 1963, 669, 183-188 Kuhn R. and Loew I. described the hydrolysis of escin in the solution of 4 N hydrochloric acid in ethanol, the separation of the intermediate, and its subsequent hydrolysis under basic conditions with potassium hydroxide in methanol. The hydrolysis products were separated by chromatography on silica gel, yielding protoescigenin and escigenin.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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